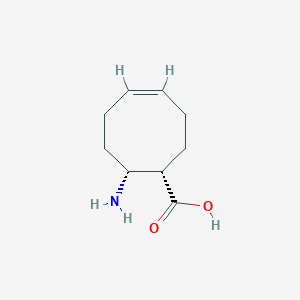

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

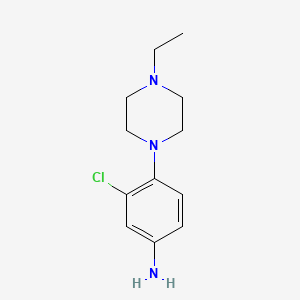

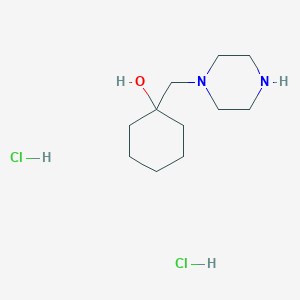

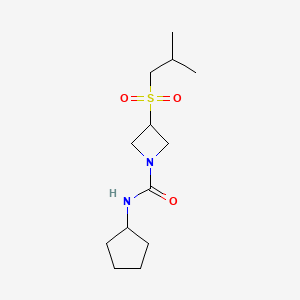

“(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid” is a derivative of amino acids . It is also known as “(1S,8R,Z)-8-Aminocyclooct-4-enecarboxylic acid hydrochloride” with the CAS No. 795309-08-9 . The molecular formula is C9H16ClNO2 .

Molecular Structure Analysis

The molecular weight of “(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid” is 205.68 . The compound’s structure can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of “(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid” are not provided in the search results .Scientific Research Applications

Solid-State Conformation in Hybrid Tripeptides

An eight-membered cyclic beta-amino acid, including (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid, was utilized in a study where a hybrid tripeptide was synthesized. This tripeptide, combined with 2-aminoisobutyric acids, was shown to form an eleven-membered hydrogen-bonded turn (3(11)-helical structure) in the solid state, demonstrating its potential in the development of novel peptide structures (Tanaka et al., 2001).

Building Block for Helical Foldamers

In another research, a structurally similar beta-amino acid, cis-2-Aminocyclohex-4-enecarboxylic acid, was shown to be effective as a new building block for helical foldamers. The conformational preference of this residue is similar to that of its cyclohexane counterpart, and its incorporation in α/β-Peptides resulted in 11/9-helical conformations in solution and in the crystal state (Kwon et al., 2015).

Synthesis of Hydroxy-Substituted Derivatives

Research involving N-protected cis- and trans-2-aminocyclopent-3-enecarboxylic acid derivatives led to the synthesis of various isomers of 2-amino-3-hydroxycyclopentanecarboxylic acids. These compounds were synthesized via oxazoline intermediates and OsO4-catalyzed oxidation. Their structures and stereochemistry were confirmed by NMR spectroscopy, demonstrating their potential in developing structurally diverse amino acid derivatives (Benedek et al., 2008).

Enantioselective Synthesis of Functionalized Analogues

The enantioselective synthesis of cyclopentanedicarboxylic amino acid, a rigid and functionalized L-glutamic acid analogue, was achieved from silyloxypyrrole utilizing L-glyceraldehyde as the source of chirality. This process involved several sequential aldol-based carbon-carbon bond-forming reactions, highlighting the versatility of these amino acids in synthesizing complex bioactive compounds (Battistini et al., 2004).

Safety and Hazards

properties

IUPAC Name |

(1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h1-2,7-8H,3-6,10H2,(H,11,12)/b2-1-/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJMACBYICUIDP-WFWQCHFMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/1C[C@@H]([C@@H](CC/C=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2568896.png)

![Methyl 4-((2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)carbamoyl)benzoate](/img/structure/B2568900.png)

![ethyl 6-amino-4-(4-bromo-2-fluorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2568901.png)

![1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2568908.png)